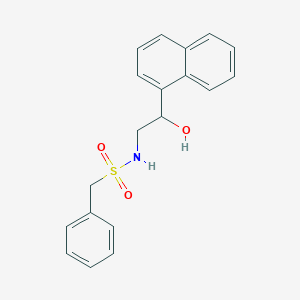

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-phenylmethanesulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c21-19(18-12-6-10-16-9-4-5-11-17(16)18)13-20-24(22,23)14-15-7-2-1-3-8-15/h1-12,19-21H,13-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONDUVVLSVCJBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-phenylmethanesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with naphthalene, which undergoes a Friedel-Crafts acylation to introduce an acyl group.

Reduction: The acylated naphthalene is then reduced to form the corresponding alcohol.

Sulfonamide Formation: The alcohol is reacted with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are common.

Substitution: Electrophilic reagents such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃) can be employed.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Pharmacological Properties

Alpha-Adrenoceptor Agonism

One of the significant applications of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-phenylmethanesulfonamide is its role as an alpha-adrenoceptor agonist. Research indicates that this compound exhibits potent activity at alpha 1-adrenoceptors, with an EC50 value of approximately 25 nM. This potency is crucial for developing treatments targeting conditions influenced by adrenergic signaling, such as hypertension and certain types of heart failure .

Mechanism of Action

The mechanism by which this compound exerts its effects involves the release of intracellular calcium, leading to vasoconstriction. In isolated vascular tissues, it has been shown to produce significant contractile responses, indicating its potential utility in managing vascular tone and blood pressure regulation .

Therapeutic Applications

Cardiovascular Treatments

Given its selective action on alpha 1-adrenoceptors, this compound may be explored for developing cardiovascular drugs that manage blood pressure and improve cardiac contractility without significant side effects associated with non-selective adrenergic agents. Its efficacy in isolated perfused rabbit ear arteries highlights its potential for therapeutic use in cardiovascular conditions .

Neurological Implications

Additionally, the selectivity profile of this compound suggests possible applications in neurological disorders where adrenergic signaling plays a role. The modulation of neurotransmission via alpha 2-adrenoceptors could lead to innovative treatments for anxiety or depression, although further research is necessary to validate these applications.

Table 1: Summary of Key Pharmacological Data

| Parameter | Value |

|---|---|

| EC50 at Alpha 1-Adrenoceptors | 25 nM |

| EC50 at Alpha 2-Adrenoceptors | 1200 nM |

| Alpha 1/Alpha 2 Selectivity Ratio | ≥48 |

| Maximal Contractile Response | 37.9% (zero external Ca²⁺) |

Case Studies

Case Study: Vascular Response Analysis

A study conducted on canine saphenous veins demonstrated that this compound could induce a contractile response significantly greater than that elicited by norepinephrine under similar conditions. This finding supports its potential as a therapeutic agent in managing vascular conditions .

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-phenylmethanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound shares structural similarities with several sulfonamide derivatives reported in the literature. Key comparisons include:

N-(2-Acetylphenyl)naphthalene-1-sulfonamide (1d-1)

- Structure : Features a naphthalene-1-sulfonamide group linked to an acetyl-substituted phenyl ring.

- Synthesis : Prepared via sulfonylation of 2-acetylphenylamine with naphthalene-1-sulfonyl chloride .

- Properties : Melting point 203–205°C; characterized by $ ^1H $ NMR, $ ^{13}C $ NMR, IR, and EI-MS .

N-(2-(1-Hydroxyethyl)phenyl)naphthalene-1-sulfonamide (1d)

- Structure : Contains a hydroxyethyl group on the phenyl ring, closely resembling the hydroxyethyl-naphthalene motif in the target compound.

- Synthesis : Synthesized via reduction of the acetyl group in 1d-1 using NaBH$_4$ in EtOH/THF .

- Properties : Melting point 139–142°C; confirmed by NMR and mass spectrometry .

(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide

- Structure : Includes a chiral center, methoxyphenyl, and tosyl (p-toluenesulfonyl) group.

- Properties : High stereochemical purity (99%); characterized by $ [\alpha]_D^{20} = +2.5 $, NMR, and ESI-MS .

- Key Difference : The tosyl group and methoxyphenyl substituent introduce distinct electronic and steric effects compared to the phenylmethanesulfonamide group in the target compound.

Physicochemical and Spectral Properties

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-phenylmethanesulfonamide, a compound with significant pharmacological potential, has been the subject of various studies focusing on its biological activity. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 325.41 g/mol. Its structure features a naphthalene moiety attached to a sulfonamide functional group, which is known to influence its biological interactions.

Research indicates that this compound primarily acts as an alpha-1 adrenergic receptor agonist . It has been shown to induce contractions in vascular smooth muscle through the release of intracellular calcium, demonstrating significant selectivity for alpha-1 receptors over alpha-2 receptors. The compound exhibits an EC50 value of 25 nM at alpha-1 adrenoceptors, indicating potent activity in this pathway .

Pharmacological Effects

- Vasoconstriction : The compound promotes vasoconstriction in isolated vascular tissues, as evidenced by studies conducted on rabbit ear arteries and canine saphenous veins. In these models, it produced substantial contractile responses compared to endogenous norepinephrine .

- Calcium Mobilization : The mechanism involves calcium mobilization from intracellular stores, contributing to the overall contractile effect observed in vascular smooth muscle tissues .

- Receptor Selectivity : The compound's selectivity ratio for alpha-1 versus alpha-2 receptors is greater than 48, highlighting its potential utility in therapeutic applications targeting vascular conditions .

Comparative Studies

A comparative analysis of this compound with other known adrenergic agents reveals its superior efficacy in inducing vasoconstriction:

| Compound Name | EC50 (nM) | Receptor Type | Vascular Response (%) |

|---|---|---|---|

| This compound | 25 | Alpha-1 adrenergic | 78.3 +/- 5.3 |

| Norepinephrine | - | Endogenous ligand | 45.3 +/- 7.4 |

Case Studies

Several case studies have explored the therapeutic implications of this compound:

- Cardiovascular Studies : In a study involving isolated rabbit ear arteries, the compound demonstrated significant vasoconstrictive properties that could be harnessed for treating hypotension or other vascular disorders .

- Potential Applications in Hypertension : Given its mechanism of action and receptor selectivity, there is potential for developing this compound into a therapeutic agent for managing hypertension and related cardiovascular diseases.

Computational Studies

Recent advancements in computational drug design have also been applied to understand the binding dynamics and stability of this compound at the molecular level. Molecular dynamics simulations have indicated favorable binding interactions with target receptors, suggesting that structural modifications could enhance its pharmacological profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.